4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate
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Overview
Description
4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes a morpholine ring, a phenylcarbonyl group, and a methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the phenylcarbonyl group, and the final coupling with the methylbenzenesulfonate. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler analogs with fewer functional groups.
Scientific Research Applications
4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives, phenylcarbonyl compounds, and methylbenzenesulfonates. Examples include:
- 4-(1-Cyclohexen-1-yl)morpholine
- 2-(4-Isobutyl-phen-yl)-1-(morpholin-4-yl)propan-1-one
- (Z)-(methylsulfanyl)(morpholin-4-yl)methylideneamine hydroiodide
Uniqueness
What sets 4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H26N2O6S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[4-[(Z)-2-benzamido-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H26N2O6S/c1-20-7-13-24(14-8-20)36(32,33)35-23-11-9-21(10-12-23)19-25(27(31)29-15-17-34-18-16-29)28-26(30)22-5-3-2-4-6-22/h2-14,19H,15-18H2,1H3,(H,28,30)/b25-19- |
InChI Key |
YTDCTZPULGDJFM-PLRJNAJWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C(/C(=O)N3CCOCC3)\NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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